molecular formula C11H11IO3 B3142297 Methyl 4-(allyloxy)-3-iodobenzoate CAS No. 501892-97-3

Methyl 4-(allyloxy)-3-iodobenzoate

Cat. No.: B3142297
CAS No.: 501892-97-3
M. Wt: 318.11 g/mol
InChI Key: OVVJNIBUPCXQPD-UHFFFAOYSA-N
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Description

Methyl 4-(allyloxy)-3-iodobenzoate is an iodinated aromatic ester featuring a benzoate core substituted with an iodine atom at the 3-position and an allyloxy group at the 4-position. The allyloxy moiety introduces reactivity due to its unsaturated propenyl chain, making this compound valuable in cross-coupling reactions and pharmaceutical intermediate synthesis.

Properties

IUPAC Name

methyl 3-iodo-4-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVJNIBUPCXQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC=C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(allyloxy)-3-iodobenzoate typically involves the esterification of 4-(allyloxy)-3-iodobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(allyloxy)-3-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of new compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

Methyl 4-(allyloxy)-3-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(allyloxy)-3-iodobenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the allyloxy group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, leading to the formation of new chemical bonds and the modulation of biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 3- and 4-positions of the benzoate ring, affecting electronic properties, solubility, and reactivity:

Compound Name Substituents CAS No. Similarity Score Key Properties/Applications Reference
Methyl 4-hydroxy-3-iodobenzoate 3-I, 4-OH 15126-06-4 0.96 High polarity due to -OH; used in esterification
Methyl 3,5-dihydroxy-4-iodobenzoate 3,5-diOH, 4-I 338454-02-7 0.95 Enhanced hydrogen bonding; medicinal intermediates
Methyl 4-hydroxy-3,5-diiodobenzoate 4-OH, 3,5-diI 3337-66-4 0.92 High molecular weight; radiopharmaceutical potential
Methyl 4-iodo-3-methylbenzoate 3-CH₃, 4-I 5471-81-8 0.88 Lipophilic; pharmaceutical intermediate
Methyl 4-(tert-butyl)-3-iodobenzoate 3-I, 4-tert-butyl N/A N/A Moderate yield (63%); stable tert-butyl group

Notes:

  • Methyl 4-(allyloxy)-3-iodobenzoate uniquely combines iodine's electron-withdrawing effects with the allyloxy group's π-electron system, enhancing its utility in Suzuki or Heck cross-coupling reactions.
  • Hydroxyl-substituted analogs (e.g., 15126-06-4) exhibit higher polarity and lower lipophilicity compared to allyloxy or methyl derivatives .

Physicochemical Properties

  • Melting Points: Methyl 4-amino-3-iodobenzoate (CAS 19718-49-1): 86–91°C . Allyloxy derivatives likely exhibit lower melting points due to reduced hydrogen bonding compared to hydroxyl or amino analogs.
  • Solubility : Allyloxy and tert-butyl groups enhance lipophilicity, favoring organic solvents (e.g., chloroform, DMSO), while hydroxylated analogs are more water-soluble .

Biological Activity

Methyl 4-(allyloxy)-3-iodobenzoate (CAS Number: 501892-97-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an allyloxy group and an iodine atom attached to a benzoate framework. The presence of iodine is particularly significant as it can influence the compound's reactivity and biological interactions.

Property Details
Chemical Formula C₁₁H₁₃IO₃
Molecular Weight 304.12 g/mol
IUPAC Name This compound
CAS Number 501892-97-3

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with studies suggesting that it may inhibit bacterial protein synthesis and affect cell wall formation. This aligns with findings that similar compounds have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in models that simulate tumor growth. The mechanism appears to involve the compound's interaction with cellular pathways that regulate apoptosis and cell cycle progression .

Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at sub-micromolar concentrations .

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic Addition Reactions : The allyloxy group can participate in nucleophilic attacks on electrophilic centers in biological molecules, leading to modifications that disrupt normal cellular functions.
  • Substitution Reactions : The iodine atom can undergo substitution reactions, facilitating the formation of new chemical bonds with biological targets .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby exerting its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzoates to understand its unique properties:

Compound Name Halogen Type Biological Activity
Methyl 4-(allyloxy)-3-bromobenzoateBromineModerate antimicrobial activity
Methyl 4-(allyloxy)-3-chlorobenzoateChlorineLower anticancer efficacy
Methyl 4-(allyloxy)-3-fluorobenzoateFluorineMinimal biological activity

The presence of iodine in this compound enhances its reactivity compared to brominated or chlorinated analogs, making it a valuable candidate for further research in drug development.

Q & A

Q. How should researchers address discrepancies in reported synthetic yields for similar iodinated benzoates?

  • Answer : Factors causing yield variations include:
  • Purification methods : Column chromatography vs. recrystallization may recover different product fractions .
  • Starting material purity : Commercial methyl 4-hydroxybenzoate often contains residual acetic acid, affecting iodination kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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